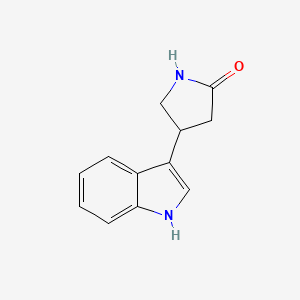

4-(1H-indol-3-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(1H-indol-3-yl)pyrrolidin-2-one” is a compound that has been mentioned in various scientific literature . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of 3-pyrrolidin-2-yl-1H-indoles, which are structurally similar to “4-(1H-indol-3-yl)pyrrolidin-2-one”, has been reported in the literature . The synthesis involves photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions . The protocol involves C–H functionalization, switching formation of two products, room-temperature conditions, low photocatalyst loadings, without strong oxidant, and moderate to excellent yields .Chemical Reactions Analysis

The synthesis of 3-pyrrolidin-2-yl-1H-indoles involves photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions . This suggests that “4-(1H-indol-3-yl)pyrrolidin-2-one” might also be involved in similar chemical reactions.Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of compounds related to 4-(1H-indol-3-yl)pyrrolidin-2-one have been extensively studied. For example, Venkateshan et al. (2019) investigated the crystal structure and intermolecular interactions of pyridine derivatives, revealing details about their conformation and molecular docking potential with the enzyme Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).

Synthesis and Structural Analysis

Sadovoy et al. (2011) explored the regioselective synthesis of 1-alkyl-5-(indol-3-yl)pyrrolidin-2-ones, providing insights into the synthesis processes of similar compounds (Sadovoy et al., 2011). Additionally, the crystal structure of related compounds, such as 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile, has been studied, providing further structural insights (Savithri et al., 2015).

Antitumor Activity

Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).

Natural Derived Pigment Applications

Ishani et al. (2021) discussed the applications of naturally derived pigments related to 4-(1H-indol-3-yl)pyrrolidin-2-one in various industries, highlighting its potential in textiles, medicine, and cosmetics (Ishani et al., 2021).

Synthesis and Biological Activity of Derivatives

Yanni (2016) synthesized new bisindole derivatives, emphasizing their pharmacological activities, which include antimicrobial and antitumor properties (Yanni, 2016).

Gold(I)-Catalyzed Synthesis

Miaskiewicz et al. (2016) demonstrated the gold(I)-catalyzed synthesis of polysubstituted pyrrolin-4-ones, highlighting the efficient synthesis process of compounds related to 4-(1H-indol-3-yl)pyrrolidin-2-one (Miaskiewicz et al., 2016).

Eigenschaften

IUPAC Name |

4-(1H-indol-3-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-5-8(6-14-12)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCXTECEHWWWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indol-3-yl)pyrrolidin-2-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2636678.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)

![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)

![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)

![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2636695.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2636696.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)